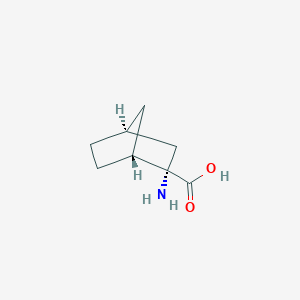
3-(Aminomethyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)pentanoic acid is an organic compound with the molecular formula C6H13NO2. It is a derivative of pentanoic acid, where an aminomethyl group is attached to the third carbon atom of the pentanoic acid chain. This compound is of interest due to its structural similarity to gamma-aminobutyric acid (GABA), a neurotransmitter in the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pentanoic acid can be achieved through several methods. One common approach involves the reaction of 3-bromopentanoic acid with ammonia or an amine to introduce the aminomethyl group. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete conversion.
Another method involves the reduction of 3-(Nitromethyl)pentanoic acid using hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to ensure efficient production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role as a neurotransmitter analog and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. Due to its structural similarity to gamma-aminobutyric acid (GABA), it may interact with GABA receptors in the central nervous system, potentially modulating neurotransmission. This interaction can influence various physiological processes, including mood regulation, anxiety, and seizure activity.
Comparación Con Compuestos Similares
Similar Compounds
Gamma-aminobutyric acid (GABA): A neurotransmitter with a similar structure, involved in inhibitory neurotransmission.
Pregabalin: A derivative of 3-(Aminomethyl)pentanoic acid, used as an anticonvulsant and for the treatment of neuropathic pain.
Gabapentin: Another analog of GABA, used to treat epilepsy and neuropathic pain.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to interact with GABA receptors and its potential therapeutic applications make it a compound of significant interest in both research and industry.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
3-(aminomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-5(4-7)3-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
Clave InChI |
MVIPFBVXMASPHV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


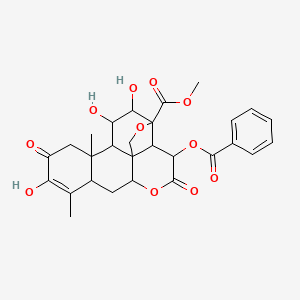
![tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B12090258.png)
![2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12090261.png)
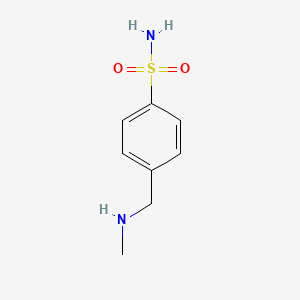

![Calciate(1-), [5,8-bis(carboxymethyl)-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)]-, sodium, hydrate (9CI)](/img/structure/B12090268.png)
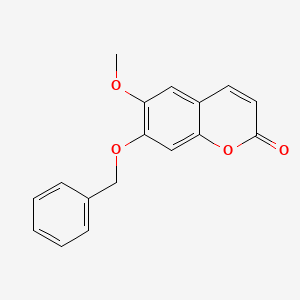
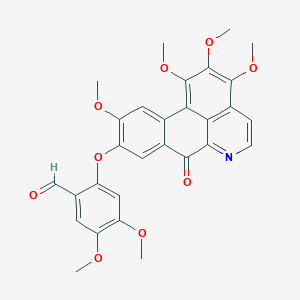
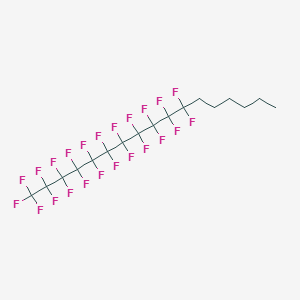
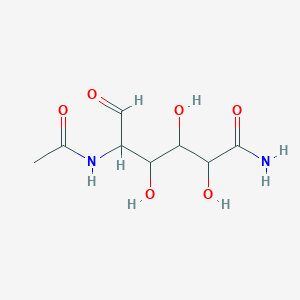
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine hydrochloride](/img/structure/B12090309.png)
